molecular formula C15H15NO5S B097152 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid CAS No. 18813-87-1

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Cat. No. B097152
CAS RN: 18813-87-1
M. Wt: 321.3 g/mol
InChI Key: WVFUNYMSRKMAJM-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a compound that can be associated with a class of substances that have applications in various fields such as drug development and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and functionalities that can be extrapolated to understand the properties and synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that introduce functional groups to a core structure. For instance, the synthesis of dianionic-headed surfactants, which are structurally related to 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid, is achieved through radical addition followed by oxidation . Similarly, the Mitsunobu reaction is used to introduce a phosphine oxide group to a benzoic acid derivative . These methods could potentially be adapted for the synthesis of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be complex, with multiple chiral centers and functional groups. For example, the synthesis of enantiomerically pure benzoic acid derivatives has been reported, which is significant for the development of pharmaceuticals . The crystal structure of a related compound, 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid, reveals a planar arrangement of the ethoxycarbonyl group with the benzene ring, which could be indicative of the structural behavior of the ethoxy group in 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents attached to the aromatic ring. For example, the electrooxidation of 4-(di-n-propylsulfamyl)toluene to the corresponding benzoic acid demonstrates the potential for selective functional group transformation . This suggests that the ethoxy and sulfamoyl groups in 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid may also undergo specific chemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis of various benzoic acid intermediates for liquid crystals indicates that the introduction of alkoxy groups can lead to materials with specific liquid crystalline properties . This implies that 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid could exhibit unique properties suitable for specialized applications.

properties

IUPAC Name

4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFUNYMSRKMAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368231
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

CAS RN

18813-87-1
Record name 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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